molecular formula C10H11NO4 B049766 Ethyl 2-methyl-5-nitrobenzoate CAS No. 124358-24-3

Ethyl 2-methyl-5-nitrobenzoate

Cat. No. B049766
Key on ui cas rn: 124358-24-3
M. Wt: 209.2 g/mol
InChI Key: OWSPBONPFGBEFL-UHFFFAOYSA-N
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Patent
US08669256B2

Procedure details

To a solution of ethyl 2-methyl-5-nitrobenzoate 101 and acetic acid (516 mmol, 29.6 mL) (25.8 mmol, 5.4 g) in THF (129 mL) at 0° C. was added zinc (516 mmol, 33.8 g) and stirred for 1 h. The reaction was filtered, neutralized with 2N NaOH solution and extracted with ethyl acetate (2×). Organic layers were washed with water, brine, dried and concentrated under reduced pressure to give ethyl 5-amino-2-methylbenzoate 102 (4.6 g, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.6 mL
Type
reactant
Reaction Step One
Name
Quantity
129 mL
Type
solvent
Reaction Step One
Name
Quantity
33.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].C(O)(=O)C>C1COCC1.[Zn]>[NH2:13][C:10]1[CH:11]=[CH:12][C:2]([CH3:1])=[C:3]([CH:9]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)OCC)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
29.6 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
129 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
33.8 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×)
WASH
Type
WASH
Details
Organic layers were washed with water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=CC(=C(C(=O)OCC)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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